Cas no 1808449-92-4 (3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl-)

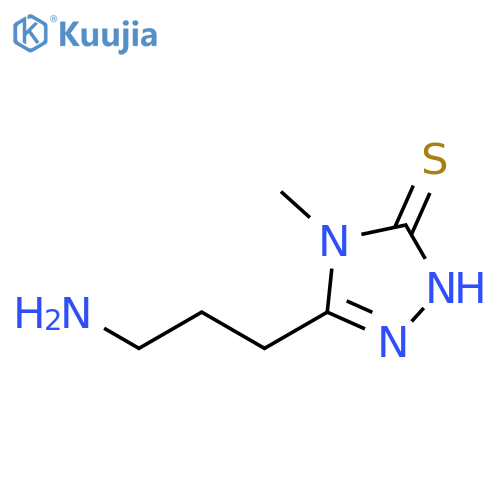

1808449-92-4 structure

商品名:3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl-

CAS番号:1808449-92-4

MF:C6H12N4S

メガワット:172.251278877258

MDL:MFCD29047183

CID:5181931

PubChem ID:119053367

3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl- 化学的及び物理的性質

名前と識別子

-

- 3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl-

-

- MDL: MFCD29047183

- インチ: 1S/C6H12N4S/c1-10-5(3-2-4-7)8-9-6(10)11/h2-4,7H2,1H3,(H,9,11)

- InChIKey: NYZLIYAEACQJTL-UHFFFAOYSA-N

- ほほえんだ: N1=C(CCCN)N(C)C(=S)N1

3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-222583-10.0g |

5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

1808449-92-4 | 10.0g |

$2269.0 | 2023-02-22 | ||

| Enamine | EN300-222583-0.25g |

5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

1808449-92-4 | 0.25g |

$485.0 | 2023-09-16 | ||

| Enamine | EN300-222583-2.5g |

5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

1808449-92-4 | 2.5g |

$1034.0 | 2023-09-16 | ||

| Enamine | EN300-222583-5g |

5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

1808449-92-4 | 5g |

$1530.0 | 2023-09-16 | ||

| Enamine | EN300-222583-1.0g |

5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

1808449-92-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-222583-0.05g |

5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

1808449-92-4 | 0.05g |

$443.0 | 2023-09-16 | ||

| Enamine | EN300-222583-5.0g |

5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

1808449-92-4 | 5.0g |

$1530.0 | 2023-02-22 | ||

| Enamine | EN300-222583-0.1g |

5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

1808449-92-4 | 0.1g |

$464.0 | 2023-09-16 | ||

| Enamine | EN300-222583-10g |

5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

1808449-92-4 | 10g |

$2269.0 | 2023-09-16 | ||

| Enamine | EN300-222583-0.5g |

5-(3-aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

1808449-92-4 | 0.5g |

$507.0 | 2023-09-16 |

3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl- 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1808449-92-4 (3H-1,2,4-Triazole-3-thione, 5-(3-aminopropyl)-2,4-dihydro-4-methyl-) 関連製品

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量